![molecular formula C18H15N5S B3012954 3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894057-10-4](/img/structure/B3012954.png)
3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various [1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored in several studies. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized as antitubulin agents, with the aim of replacing the easily isomerized (Z,E)-butadiene linker of vinylogous CA-4 with a more rigid scaffold . Another study reported the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which showed potential anxiolytic activity . Additionally, the synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine was carried out for absorption and metabolism studies . A novel approach to synthesize 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines was also described, which involved methylation under mild conditions .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations, which showed a good agreement between theoretical and experimental values . The study also performed Hirshfeld surface analysis to understand intermolecular interactions.
Chemical Reactions Analysis
The chemical behavior of these compounds has been investigated in several studies. For instance, the synthesis of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines revealed an unexpected formation of side-products via oxidation, which contributes to the structure-activity relationship (SAR) in the field . Another study described the oxidative ring closure of a hydrazine intermediate to prepare a [1,2,4]triazolo[4,3-a]pyridine derivative using sodium hypochlorite as an oxidant .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The HOMO-LUMO energy gap and global reactivity descriptors were determined for 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into its chemical reactivity . The intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, were also analyzed to understand the packing of molecules in the crystal lattice .
Aplicaciones Científicas De Investigación
Cardiovascular Agents
- Triazolo[4,3-b]pyridazine derivatives, similar in structure to the specified compound, have been synthesized and shown to possess significant coronary vasodilating and antihypertensive activities. These compounds, including 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, are considered promising potential cardiovascular agents (Sato et al., 1980).
Crystal Structure and Theoretical Studies
- Pyridazine derivatives, including those with triazole groups, have been synthesized and characterized, with their structures confirmed by techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their properties, such as energy levels and quantum chemical parameters (Sallam et al., 2021).
Antimicrobial Agents
- Triazolo[4,3-a]pyridines, similar to the compound , have been synthesized and demonstrated potent antimicrobial properties. These compounds were synthesized via an iodine(III)-mediated oxidative approach and have shown effectiveness as antibacterial and antifungal agents (Prakash et al., 2011).
Antidiabetic Drugs
- Triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound, have been synthesized and evaluated as potential anti-diabetic medications. These compounds have shown promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities (Bindu et al., 2019).
Antiviral Agents
- Novel triazolo[4,3-b]pyridazine derivatives have been synthesized and shown promising antiviral activity, particularly against hepatitis-A virus. These derivatives have been studied using plaque reduction infectivity assay to determine their effectiveness in reducing virus count (Shamroukh & Ali, 2008).
Antihistaminic Activity
- Fused pyridazines with cyclic amines, including triazolo[1,5-b]pyridazines, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Some of these compounds have shown significant potential in this area (Gyoten et al., 2003).
Antitubulin Agents
- A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed and tested as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity and have been evaluated for their potential in disrupting tubulin microtubule dynamics (Xu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-18-21-20-17-9-8-16(22-23(17)18)15-3-2-10-19-11-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEDYPRNHUWJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

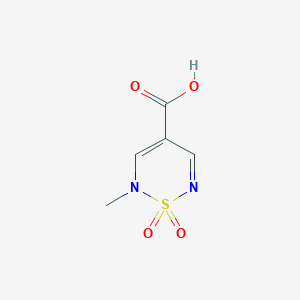
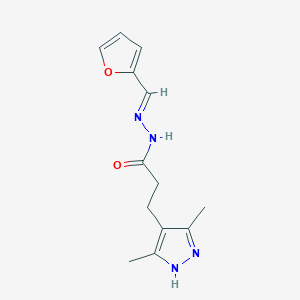

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

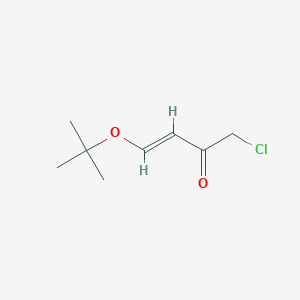
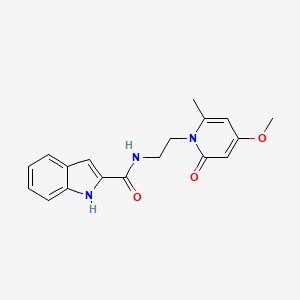
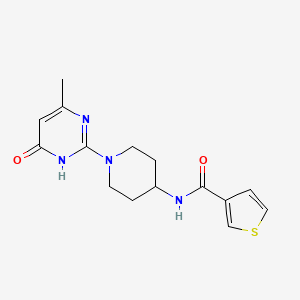
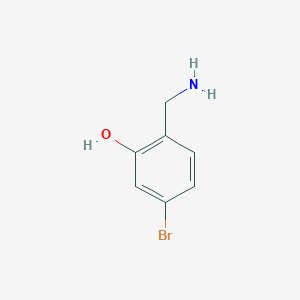

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
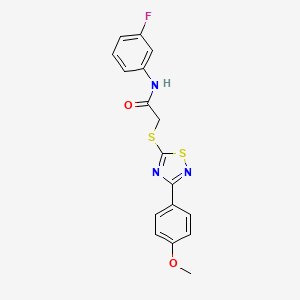
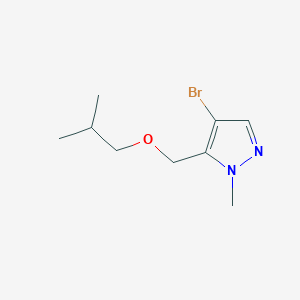
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)